7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with the molecular formula and a molecular weight of approximately 548.3 g/mol. This compound belongs to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines, which are characterized by their unique bicyclic structure that incorporates both pyrazole and oxazine moieties. The compound features bromine substituents at the 7 and 9 positions, along with a naphthalene and p-tolyl group, contributing to its structural complexity and potential reactivity.
The synthesis of 7,9-dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. Common methods may include:
Specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time are critical in optimizing yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
The molecular structure of 7,9-dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can be represented through its SMILES notation: Cc1ccc(C2Oc3c(Br)cc(Br)cc3C3CC(c4ccc5ccccc5c4)=NN32)cc1. This notation indicates the presence of multiple aromatic systems along with heteroatoms in a fused ring system.
The compound's structural data includes:
The compound can undergo various chemical reactions typical for halogenated organic compounds:
Reactions are typically performed under controlled conditions to minimize side reactions and maximize yield. For example, nucleophilic substitutions may require polar aprotic solvents to facilitate the reaction.
The mechanism of action for this compound is not extensively documented in literature but can be hypothesized based on its structural features:
Further studies are required to elucidate specific biological mechanisms or pathways influenced by this compound.
Currently, detailed physical properties such as melting point and boiling point are not available from standard sources.
Key chemical properties include:
7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has potential applications in:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8